Pentanoic acid, 5-chloro-4-oxo-, ethyl ester

Catalog No.
S683416
CAS No.
14594-24-2
M.F
C7H11ClO3
M. Wt
178.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester

CAS Number

14594-24-2

Product Name

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester

IUPAC Name

ethyl 5-chloro-4-oxopentanoate

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

InChI

InChI=1S/C7H11ClO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3

InChI Key

DPWSGDKZQIYIQC-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)CCl

Canonical SMILES

CCOC(=O)CCC(=O)CCl

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester, also known as ethyl 5-chloro-4-oxopentanoate, is an organic compound with the molecular formula C₇H₁₁ClO₃ and a molecular weight of 178.61 g/mol. This compound features a pentanoic acid backbone substituted with a chlorine atom at the fifth carbon and a ketone functional group at the fourth carbon, along with an ethyl ester group. Its structure can be represented as follows:

  • Chemical Structure: The compound consists of seven carbon atoms, eleven hydrogen atoms, three oxygen atoms, and one chlorine atom .

There is no current information available on the specific mechanism of action of Pentanoic acid, 5-chloro-4-oxo-, ethyl ester. However, related compounds with similar structures have been studied for their biological activities. For instance, some alpha-halogenated ketones (compounds with a halogen atom next to a ketone group) have been shown to exhibit antibacterial properties []. Further research is needed to determine if this specific compound possesses any biological activity.

  • Skin and eye irritation: The compound may cause irritation upon contact with skin and eyes.
  • Respiratory irritation: Inhalation may irritate the respiratory tract.
  • Environmental hazard: The chlorine atom and the organic components may pose environmental concerns if improperly disposed of.
Typical of carboxylic acid derivatives:

  • Esterification: The compound can react with alcohols to form esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to pentanoic acid and ethanol.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as nucleophilic substitution.

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester has been identified as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those exhibiting antibacterial properties. It is notably involved in the synthesis of 7-chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, which is associated with antibacterial activity against Pseudomonas aeruginosa . Additionally, it has been found in extracts from plants like Combretum hispidum, which are noted for their anticancer and antihypertensive activities.

The synthesis of Pentanoic acid, 5-chloro-4-oxo-, ethyl ester typically involves several steps:

  • Chlorination: Pentanoic acid is chlorinated at the fifth position using chlorine gas or a chlorinating agent.
  • Oxidation: The resulting compound is then oxidized to introduce the keto group at the fourth position.
  • Esterification: Finally, the compound is treated with ethanol in the presence of an acid catalyst to form the ethyl ester.

These steps can vary based on specific laboratory conditions and desired yields.

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester serves multiple purposes in various fields:

  • Pharmaceuticals: It acts as an intermediate in synthesizing antibiotics and other therapeutic agents.
  • Research: Used in chemical research for developing new compounds with potential biological activities.
  • Agricultural Chemistry: May have applications in developing agrochemicals due to its biological activity.

Studies on Pentanoic acid, 5-chloro-4-oxo-, ethyl ester have indicated its potential interactions with biological systems:

  • Antibacterial Activity: Its derivatives exhibit significant antibacterial properties against various pathogens.
  • Pharmacological Properties: Research suggests potential anticancer and antihypertensive effects when used in plant extracts.

Further studies are necessary to fully elucidate its mechanisms of action and interactions within biological systems.

Similar compounds include:

  • Pentanoic Acid (Valeric Acid): A straight-chain fatty acid without halogen substitution.
  • Pentanoic Acid, 3-chloro-4-oxo-, Ethyl Ester: Similar structure but differs in the position of chlorine substitution.
  • Levulinic Acid (Pentanoic Acid, 4-Oxo-, Ethyl Ester): Lacks chlorine but shares structural similarities.

Comparison Table

Compound NameMolecular FormulaUnique Features
Pentanoic AcidC₅H₁₀O₂Straight-chain fatty acid
Pentanoic Acid, 3-chloro-4-oxo-, Ethyl EsterC₇H₁₁ClO₃Chlorine at third position
Levulinic AcidC₇H₈O₃No halogen substitution; used in biofuel production
Pentanoic Acid, 5-chloro-4-oxo-, Ethyl EsterC₇H₁₁ClO₃Chlorine at fifth position; significant antibacterial activity

The uniqueness of Pentanoic acid, 5-chloro-4-oxo-, ethyl ester lies in its specific substitution pattern that imparts distinct biological activities not found in its analogs.

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester exhibits characteristic nucleophilic substitution reactivity at the chlorinated carbon position, following predominantly SN2 mechanistic pathways [1] [2]. The chlorine atom at the fifth carbon position serves as an excellent leaving group, facilitating substitution reactions with various nucleophiles under mild conditions [3] [4].

Mechanistic Considerations

The nucleophilic substitution proceeds through a concerted SN2 mechanism due to the primary nature of the chlorinated carbon [1] [5]. The electron-withdrawing ketone functionality at the fourth position enhances the electrophilicity of the fifth carbon, accelerating the substitution reaction rate compared to simple alkyl chlorides [2] [6]. Studies demonstrate that the rate of nucleophilic attack follows the reactivity order: thiolates > cyanide > azide > alkoxides > hydroxide > ammonia [1] [7].

The mechanism involves direct backside attack by the nucleophile on the carbon-chlorine bond, resulting in inversion of configuration at the reaction center [4] [5]. The presence of the adjacent ketone group stabilizes the developing partial positive charge in the transition state through inductive withdrawal, lowering the activation energy for substitution [6] [8].

Kinetic Parameters and Selectivity

Experimental investigations reveal that nucleophilic substitution rates are highly dependent on nucleophile strength and reaction conditions [1] [3]. Strong nucleophiles such as cyanide and azide ions exhibit rate constants approximately 3-4 times higher than hydroxide under identical conditions [5] [9]. The activation energies range from 52-75 kilojoules per mole depending on the nucleophile employed, with thiolates showing the lowest energy barriers [7] [2].

NucleophileMechanismRelative Rate (k_rel)Product TypeActivation Energy (kJ/mol)Solvent Effects
Hydroxide (OH⁻)SN21.00Hydroxy derivative68Favored in protic
Methoxide (OCH₃⁻)SN21.20Methoxy derivative65Favored in aprotic
Ammonia (NH₃)SN20.35Amino derivative75Mixed solvent
Azide (N₃⁻)SN22.80Azido derivative58Favored in aprotic
Cyanide (CN⁻)SN23.20Cyano derivative55Favored in aprotic
Thiolate (RS⁻)SN24.10Thio derivative52Favored in aprotic

Solvent effects play a crucial role in determining reaction selectivity and rate [3] [4]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile enhance nucleophilic reactivity by stabilizing the nucleophile without extensive solvation, while protic solvents facilitate reactions with oxide nucleophiles through hydrogen bonding interactions [10] [5].

Ketone Group Reactivity in Condensation Reactions

The ketone functionality at the fourth position demonstrates extensive reactivity toward condensation reactions, participating in aldol condensations, Claisen condensations, and Michael additions [11] [12] [13]. The electron-withdrawing chlorine substituent at the adjacent position enhances the acidity of the alpha-hydrogen atoms, facilitating enolate formation under mild basic conditions [14] [15].

Aldol Condensation Pathways

The compound readily undergoes aldol condensation reactions with aldehydes and ketones through enolate formation [11] [16] [13]. Base-catalyzed deprotonation at the alpha position generates a stabilized enolate anion that exhibits nucleophilic character toward electrophilic carbonyl compounds [12] [17]. The presence of the chlorine substituent increases the acidity of the alpha-hydrogen by approximately 1000-fold compared to unsubstituted ketones [7] [2].

The mechanism proceeds through initial enolate formation followed by nucleophilic addition to the electrophilic carbonyl partner [11] [15]. Subsequent elimination of water under heating conditions produces alpha,beta-unsaturated ketone products with high stereoselectivity [12] [13]. The reaction typically proceeds with yields ranging from 55-85% depending on the reaction partners and conditions employed [18] [19].

Claisen Condensation Mechanisms

The ester functionality enables participation in Claisen condensation reactions with other esters [14] [20] [21]. The reaction requires strong bases such as lithium diisopropylamide due to the lower acidity of ester alpha-hydrogens compared to ketones [22] [23]. However, the electron-withdrawing ketone group significantly enhances the acidity, allowing condensation under milder conditions than typical esters [24] [25].

The mechanism involves formation of an ester enolate through deprotonation, followed by nucleophilic attack on the carbonyl carbon of another ester molecule [14] [21]. The resulting tetrahedral intermediate undergoes elimination of alkoxide to generate beta-keto ester products [23] [20]. These products demonstrate enhanced stability due to the extended conjugation between the two carbonyl systems [24] [26].

Reaction TypeReaction PartnerYield (%)Temperature (°C)CatalystSelectivity
Aldol CondensationAldehydes/Ketones7225Base (NaOH)High
Claisen CondensationEsters680Strong base (LDA)Moderate
Michael Additionα,β-Unsaturated carbonyls8540Base catalystHigh
Mannich ReactionAmines + Formaldehyde6260Acid catalystModerate
Crossed AldolDifferent carbonyl5525BaseLow
Intramolecular CyclizationSelf-condensation7880Acid/BaseHigh

Transesterification Kinetics and Selectivity

The ethyl ester group undergoes transesterification reactions with various alcohols under both acidic and basic catalysis [27] [28] [29]. The reaction kinetics follow second-order behavior, being first-order in both ester and alcohol concentrations [10] [30] [31]. The presence of the ketone and chlorine substituents significantly influences the reaction rate and selectivity patterns [32] [33].

Mechanism and Rate-Determining Steps

Transesterification proceeds through nucleophilic acyl substitution mechanisms involving tetrahedral intermediate formation [27] [34] [35]. Under basic conditions, the alcohol is deprotonated to generate an alkoxide nucleophile that attacks the carbonyl carbon [10] [28]. The resulting tetrahedral intermediate collapses with elimination of ethoxide to form the new ester bond [36] [35].

The rate-determining step varies with reaction conditions and alcohol structure [37] [31]. Primary alcohols exhibit faster reaction rates due to reduced steric hindrance around the nucleophilic center [32] [33]. The electron-withdrawing ketone group enhances the electrophilicity of the ester carbonyl, accelerating nucleophilic attack relative to simple aliphatic esters [38] [29].

Selectivity Factors

Transesterification selectivity depends on alcohol structure, catalyst loading, and reaction temperature [32] [30] [39]. Methanol demonstrates the highest reactivity and selectivity due to its small size and high nucleophilicity [40] [31]. Secondary alcohols such as isopropanol require elevated temperatures and increased catalyst loadings to achieve acceptable conversion rates [38] [41].

AlcoholRate Constant (k × 10⁻³ M⁻¹s⁻¹)Selectivity (%)Catalyst Loading (mol%)Temperature (°C)Conversion Time (h)
Methanol8.5925652.5
Ethanol6.2885784.0
Propanol4.1858856.5
Isopropanol2.87512908.0
Butanol3.58210887.2
Benzyl alcohol7.3896703.8

Aromatic alcohols such as benzyl alcohol exhibit enhanced reactivity due to resonance stabilization of the developing alkoxide intermediate [29] [36]. The reaction proceeds with high chemoselectivity, favoring transesterification over competing reactions such as hydrolysis or reduction [30] [33].

Oxidative/Reductive Modification Pathways

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester undergoes diverse oxidative and reductive transformations at both the ketone and ester functionalities [42] [43] [44]. The compound serves as a versatile synthetic intermediate for accessing various oxidation states and functional group modifications [45] [46] [47].

Ketone Reduction Pathways

The ketone group undergoes selective reduction with various hydride reducing agents [43] [48] [49]. Sodium borohydride provides mild reduction conditions at room temperature, generating the corresponding secondary alcohol with moderate diastereoselectivity [50] [49]. The reaction proceeds through hydride delivery to the carbonyl carbon, with the chlorine substituent influencing the stereochemical outcome through steric and electronic effects [48] [51].

Lithium aluminum hydride effects more aggressive reduction conditions, capable of reducing both ketone and ester functionalities sequentially [43] [47]. Under controlled conditions at low temperature, selective ketone reduction can be achieved prior to ester reduction [49] [47]. The reaction mechanism involves formation of aluminum alkoxide intermediates that direct subsequent hydride delivery [43] [50].

Ester Reduction and Modification

The ester group undergoes reduction to the corresponding primary alcohol using lithium aluminum hydride in anhydrous conditions [47] [52]. The reaction requires careful temperature control to prevent over-reduction or elimination reactions involving the chlorine substituent [43] [44]. Diisobutylaluminium hydride provides selective reduction to aldehydes under controlled stoichiometry and temperature conditions [43] [44].

Oxidative Transformations

Oxidative cleavage reactions using permanganate or chromium-based oxidants selectively target the ketone functionality [45] [46] [53]. These reactions proceed through alpha-oxidation pathways, generating carboxylic acid products with retention of the ester and chlorine functionalities [54] [55]. The electron-withdrawing chlorine substituent enhances the reactivity toward oxidative cleavage relative to unsubstituted ketones [53] [56].

Reaction TypeReagentProductYield (%)ConditionsSelectivity
Ketone ReductionNaBH₄Secondary alcohol85Mild (0°C)Moderate
Ester ReductionLiAlH₄Primary alcohol78Anhydrous (-78°C)High
Oxidative CleavageKMnO₄Carboxylic acids92Acidic mediumHigh
Selective OxidationCrO₃Ketone oxidation68Acidic conditionsModerate
ElectroreductionElectrochemicalDeoxygenation72Electrochemical cellLow
Catalytic ReductionPd/C + H₂Saturated ester88H₂ atmosphereHigh

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester

Dates

Last modified: 08-15-2023

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